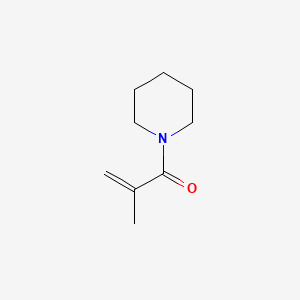
n-Methacryloylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methacryloylpiperidine is an organic compound with the molecular formula C9H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and methacrylic acid. This compound is known for its applications in polymer chemistry and materials science due to its ability to form polymers with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Methacryloylpiperidine can be synthesized through the reaction of methacryloyl chloride with piperidine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and control over reaction parameters. These methods ensure consistent product quality and minimize the formation of unwanted byproducts.
Chemical Reactions Analysis
Types of Reactions
n-Methacryloylpiperidine undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The piperidine ring can undergo substitution reactions with electrophiles.
Addition Reactions: The methacryloyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Addition Reactions: Nucleophiles like amines or thiols can add to the methacryloyl group under mild conditions.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Substitution Reactions: Substituted piperidine derivatives.
Addition Reactions: Adducts with functional groups attached to the methacryloyl moiety.
Scientific Research Applications
n-Methacryloylpiperidine has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing polymers with specific properties.
Biomedicine: Investigated for drug delivery systems due to its ability to form biocompatible polymers.
Materials Science: Utilized in the development of advanced materials with tailored mechanical and chemical properties.
Industrial Applications: Employed in coatings, adhesives, and sealants for its excellent adhesion and durability.
Mechanism of Action
The mechanism of action of n-Methacryloylpiperidine in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The methacryloyl group undergoes radical initiation, leading to the formation of polymer chains. In biological applications, the piperidine ring can interact with biological targets, potentially influencing cellular processes through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Methacryloyl chloride: A precursor in the synthesis of n-Methacryloylpiperidine.
Piperidine: The parent compound, widely used in organic synthesis.
N-Methylpiperidine: A similar compound with a methyl group instead of the methacryloyl group.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacryloyl group with the structural versatility of the piperidine ring. This combination allows for the synthesis of polymers with unique properties and applications in various fields.
Properties
CAS No. |
13886-05-0 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-8(2)9(11)10-6-4-3-5-7-10/h1,3-7H2,2H3 |
InChI Key |
RASDUGQQSMMINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


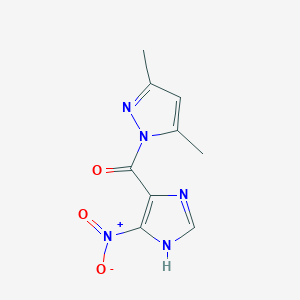
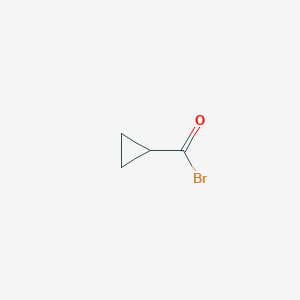



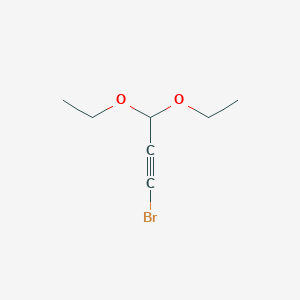
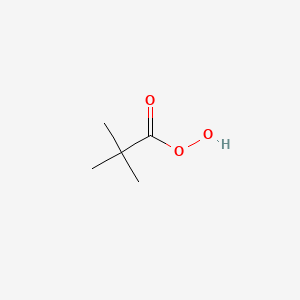
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)

![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)

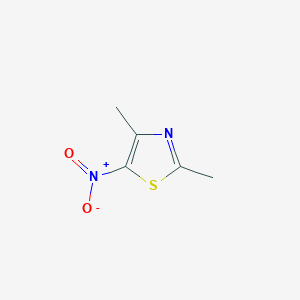
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

